REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4](=[N:12][NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:5](=[O:11])[CH2:6][C:7](OC)=[O:8]>ClC1C=CC=CC=1Cl>[CH3:1][O:2][C:3]([C:4]1[C:5]([OH:11])=[CH:6][C:7](=[O:8])[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:12]=1)=[O:20]
|
Name
|
|
Quantity
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4.38 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(CC(=O)OC)=O)=NNC1=CC=CC=C1)=O
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
|
ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
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Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
|
COC(=O)C1=NN(C(C=C1O)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.83 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |